The primary mechanism of action of Imatinib Mesylate involves the inhibition of tyrosine kinase enzymes. [] Specifically, it targets BCR-ABL1, ABL1, and ABL2, which are implicated in the development of chronic myeloid leukemia (CML). [] By binding to these kinases, Imatinib prevents their activation and subsequent signaling cascades, ultimately inhibiting the proliferation of cancerous cells.
One study details how Imatinib binding to abl triggers its translocation to the cell edge in a process requiring myristoylation and an intact Src homology 3 (SH3) domain. [] This suggests a complex interplay between Imatinib, abl, and cellular structures.
One abstract describes a new crystalline η-modification of Imatinib Mesylate. This modification is characterized by a unique set of planar distances and intensities, a specific melting point, and distinct IR spectra. []
Imatinib Mesylate is primarily used as an antileukemic agent in the treatment of chronic myeloid leukemia (CML). [] Additionally, research suggests its potential in preventing restenosis (re-narrowing of blood vessels) after procedures like angioplasty. This application involves incorporating Imatinib into coatings for implantable medical devices such as stents. [, ]
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4